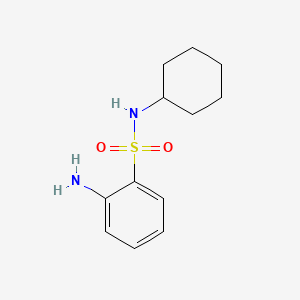

N-Cyclohexyl 2-aminobenzenesulfonamide

CAS No.: 77516-54-2

Cat. No.: VC2496537

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77516-54-2 |

|---|---|

| Molecular Formula | C12H18N2O2S |

| Molecular Weight | 254.35 g/mol |

| IUPAC Name | 2-amino-N-cyclohexylbenzenesulfonamide |

| Standard InChI | InChI=1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 |

| Standard InChI Key | TUENGZHHNXAVMJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N |

Introduction

N-Cyclohexyl 2-aminobenzenesulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol. Its CAS number is 77516-54-2, and it is available with a minimum purity of 0.95 . This compound belongs to the sulfonamide class, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Synthesis and Reactions

The synthesis of N-Cyclohexyl 2-aminobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with cyclohexylamine under basic conditions, followed by reduction of the nitro group using tin dichloride . This method is similar to that used for other N-substituted 2-aminobenzenesulfonamides, which are known for their reactivity in diazotization and cyclization reactions .

Applications and Biological Significance

While specific biological activities of N-Cyclohexyl 2-aminobenzenesulfonamide are not well-documented, sulfonamides in general have been explored for their antimicrobial and anticancer properties . The structural similarity to other sulfonamides suggests potential applications in these areas, although detailed studies are needed to confirm its efficacy.

Safety and Handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume